1-Tert-butylcyclohexan-1-ol
Description
1-Tert-butylcyclohexan-1-ol (CAS: Not explicitly provided in evidence) is a substituted cyclohexanol derivative featuring a bulky tert-butyl group at the 1-position of the cyclohexane ring. This compound is characterized by significant steric hindrance due to the tert-butyl substituent, which profoundly influences its physical properties, reactivity, and applications. The tert-butyl group enhances lipophilicity, reduces solubility in polar solvents, and stabilizes the molecule against oxidation or nucleophilic attack .
Properties
CAS No. |
20344-52-9 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-tert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(2,3)10(11)7-5-4-6-8-10/h11H,4-8H2,1-3H3 |
InChI Key |
FDZSOJOJVCBNNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CCCCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Steric Differences
The tert-butyl group in 1-Tert-butylcyclohexan-1-ol introduces greater steric bulk compared to other substituents in similar compounds. Key comparisons include:
Key Observations :
- The tert-butyl group in this compound provides superior steric shielding to the hydroxyl group, reducing its reactivity in esterification or oxidation compared to less hindered analogs like cyclohexanol .
- Compounds with combined substituents (e.g., ) exhibit complex steric interactions and altered ring strain due to unsaturated bonds.
Physical Properties
Physical properties are influenced by substituent size and polarity. Estimated comparisons (based on analogous compounds):
Key Observations :
- The tert-butyl group drastically reduces water solubility compared to unsubstituted cyclohexanol, aligning with trends in lipophilicity (LogP) .
- Boiling points increase with substituent bulk due to enhanced van der Waals interactions.
Reactivity and Stability
Oxidation:
- This compound: Resists oxidation to ketones (e.g., cyclohexanone) due to steric hindrance around the hydroxyl group.
- Cyclohexanol: Readily oxidized to cyclohexanone under mild conditions (e.g., CrO₃).
- 1-Methylcyclohexanol: Intermediate reactivity; slower oxidation than cyclohexanol but faster than tert-butyl analogs .
Esterification:
- This compound : Requires strong acid catalysts (e.g., H₂SO₄) and prolonged reaction times.
- Cyclohexanol: Efficiently esterified under standard conditions (e.g., acetic anhydride).
Thermal Stability:
- Tert-butyl-substituted compounds (e.g., ) exhibit enhanced thermal stability compared to smaller substituents, as bulky groups hinder decomposition pathways.
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